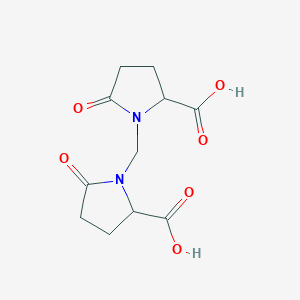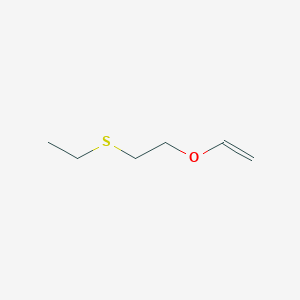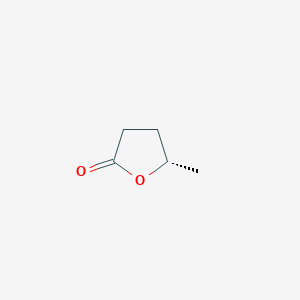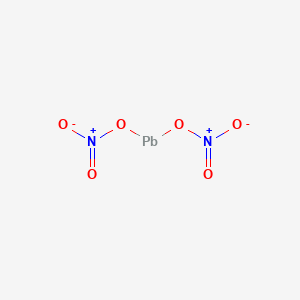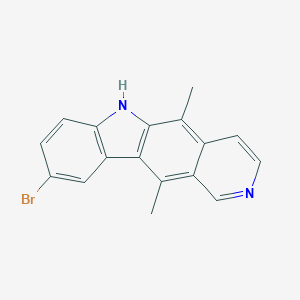
9-Bromoellipticine
Vue d'ensemble
Description
9-Bromoellipticine is a synthetic derivative of ellipticine, a natural alkaloid found in several plant species. It has gained significant attention due to its potential therapeutic applications in cancer treatment. The compound has a unique chemical structure, which makes it a promising candidate for drug development.
Applications De Recherche Scientifique
Several studies have focused on the potential therapeutic applications of 9-Bromoellipticine in cancer treatment. The compound has been shown to exhibit potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer. It also has the ability to induce apoptosis and inhibit the proliferation of cancer cells. Additionally, 9-Bromoellipticine has been found to be effective in overcoming drug resistance in cancer cells.
Mécanisme D'action
The mechanism of action of 9-Bromoellipticine is not fully understood. However, it has been suggested that the compound may interfere with DNA replication and induce DNA damage, leading to cell death. It may also inhibit the activity of topoisomerases, enzymes that are essential for DNA replication and transcription.
Effets Biochimiques Et Physiologiques
In addition to its anticancer properties, 9-Bromoellipticine has been shown to exhibit anti-inflammatory and antioxidant activities. It also has the ability to inhibit the activity of certain enzymes, such as tyrosine kinases, which are involved in various signaling pathways in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 9-Bromoellipticine in lab experiments is its potent cytotoxicity against cancer cells. It also has the ability to overcome drug resistance, making it a promising candidate for drug development. However, the low yield of the synthesis process makes it challenging to obtain large quantities of the compound for further studies.
Orientations Futures
There are several future directions for research on 9-Bromoellipticine. One area of focus is the development of more efficient synthesis methods to obtain larger quantities of the compound. Additionally, further studies are needed to fully understand the mechanism of action of 9-Bromoellipticine and its potential applications in cancer treatment. Other potential applications of the compound, such as its anti-inflammatory and antioxidant activities, also warrant further investigation. Finally, the development of novel drug delivery systems for 9-Bromoellipticine may enhance its therapeutic efficacy and reduce its toxicity.
Conclusion:
In conclusion, 9-Bromoellipticine is a promising compound with potential therapeutic applications in cancer treatment. Its unique chemical structure and potent cytotoxicity make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and potential applications in other areas of medicine.
Méthodes De Synthèse
The synthesis of 9-Bromoellipticine involves several steps, starting with the reaction of 9-hydroxyellipticine with N-bromosuccinimide in the presence of a catalyst. The resulting product is then purified and characterized using various spectroscopic techniques. The yield of the synthesis process is generally low, which makes it challenging to obtain large quantities of the compound.
Propriétés
IUPAC Name |
9-bromo-5,11-dimethyl-6H-pyrido[4,3-b]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2/c1-9-14-8-19-6-5-12(14)10(2)17-16(9)13-7-11(18)3-4-15(13)20-17/h3-8,20H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDDZVXUCKZOQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CN=CC2=C(C3=C1NC4=C3C=C(C=C4)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171005 | |
| Record name | Ellipticine, 9-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Bromoellipticine | |
CAS RN |
18073-34-2 | |
| Record name | 9-Bromo-5,11-dimethyl-6H-pyrido[4,3-b]carbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18073-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ellipticine, 9-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018073342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Bromoellipticine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98927 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ellipticine, 9-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





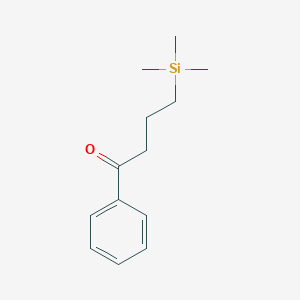



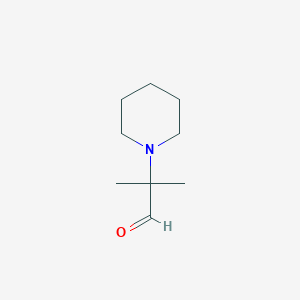

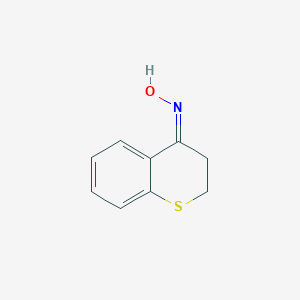
![1,4-Dithia-8-aza-spiro[4.5]decane hydrochloride](/img/structure/B98517.png)
